molecular formula C23H31N3O11 B13840755 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester

Cat. No.: B13840755
M. Wt: 525.5 g/mol
InChI Key: BCLJPJDJCJTGOS-YXSXYNFXSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is a complex organic compound. It is a derivative of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, which is known for its presence in tobacco and its role as a potent carcinogen. The addition of the O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester moiety is designed to enhance its solubility and bioavailability, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester typically involves multiple steps:

    Formation of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol: This step involves the nitrosation of 1-(3-pyridyl)-1-butanol using nitrosating agents such as sodium nitrite in the presence of an acid.

    Acetylation of beta-D-glucuronic Acid: Beta-D-glucuronic acid is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid.

    Esterification: The final step involves the esterification of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol with O-2,3,4-Tri-O-acetyl-beta-D-glucuronic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosamine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrosamine group, converting it to an amine.

    Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like hydroxylamine or hydrazine in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl or hydrazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a model to study nitrosamine chemistry and its interactions with various biological molecules.

Biology

It serves as a probe to understand the metabolic pathways of nitrosamines and their detoxification mechanisms in living organisms.

Medicine

Research focuses on its role as a carcinogen and the development of inhibitors to block its formation or activity.

Industry

Mechanism of Action

The compound exerts its effects primarily through its nitrosamine moiety, which can form DNA adducts leading to mutations and cancer. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-Nitrosodimethylamine: Another potent carcinogenic nitrosamine.

    N-Nitrosopyrrolidine: A structurally similar nitrosamine with carcinogenic properties.

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol O-2,3,4-Tri-O-acetyl-beta-D-glucuronic Acid Methyl Ester is unique due to its enhanced solubility and bioavailability, making it more suitable for in vivo studies compared to other nitrosamines.

Properties

Molecular Formula

C23H31N3O11

Molecular Weight

525.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylate

InChI

InChI=1S/C23H31N3O11/c1-13(27)33-18-19(34-14(2)28)21(35-15(3)29)23(37-20(18)22(30)32-5)36-17(9-7-11-26(4)25-31)16-8-6-10-24-12-16/h6,8,10,12,17-21,23H,7,9,11H2,1-5H3/t17?,18-,19-,20-,21+,23+/m0/s1

InChI Key

BCLJPJDJCJTGOS-YXSXYNFXSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(CCCN(C)N=O)C2=CN=CC=C2)C(=O)OC)OC(=O)C

Origin of Product

United States

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